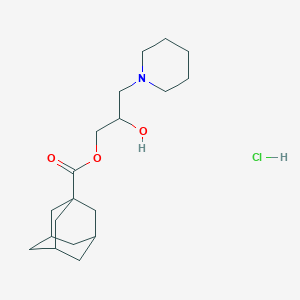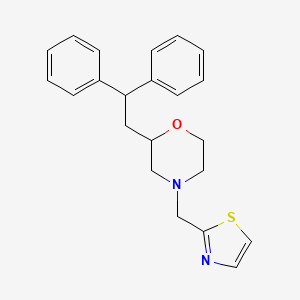
2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Memantine, and it is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Memantine has been shown to have several biochemical and physiological effects, and it has been studied for its potential use in treating a variety of neurological disorders.
Mecanismo De Acción
Memantine works by blocking the 2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate hydrochloride receptors in the brain. These receptors are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, Memantine can help to prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
Memantine has several biochemical and physiological effects. It has been shown to have neuroprotective effects, and it may help to prevent the degeneration of neurons in the brain. Memantine has also been shown to improve cognitive function and memory in patients with Alzheimer's disease. Additionally, Memantine has been shown to have anti-inflammatory effects, which may be beneficial in treating a variety of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its potential use in treating neurological disorders. Additionally, Memantine has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using Memantine in lab experiments is that it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are several future directions for research on Memantine. One area of research is the potential use of Memantine in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the use of Memantine in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the potential use of Memantine in preventing neurodegeneration in healthy individuals.
Métodos De Síntesis
The synthesis of Memantine involves the reaction of 1-adamantanecarboxylic acid with 2-amino-3-(1-piperidinyl)propylamine. This reaction results in the formation of 2-hydroxy-3-(1-piperidinyl)propyl 1-adamantanecarboxylate, which is then converted to the hydrochloride salt form.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects, and it may help to prevent the degeneration of neurons in the brain. Memantine has also been studied for its potential use in treating depression, anxiety, and addiction.
Propiedades
IUPAC Name |
(2-hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c21-17(12-20-4-2-1-3-5-20)13-23-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMGDCTFBWDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-fluorobenzoate](/img/structure/B6024233.png)
![ethyl 1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B6024258.png)
![5-bromo-2-{[2-(4-ethylphenoxy)ethyl]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6024259.png)
![1-[4-(2,5-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B6024262.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B6024268.png)
![2-{[5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024271.png)
![4-nitro-2-[2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6024281.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6024292.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![6-{3-[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6024315.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)